4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

Sigma-2 receptor TMEM97 4,6-diarylpyrimidin-2-amine SAR

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-43-8, molecular formula C20H21N3O4, molecular weight 367.4 g/mol) is a synthetic 2-aminopyrimidine derivative belonging to the 4,6-diarylpyrimidin-2-amine scaffold class. The compound features two 3,4-dimethoxyphenyl substituents at the C-4 and C-6 positions of the pyrimidine core, a substitution pattern that meaningfully differentiates its pharmacological profile from unsubstituted phenyl or mono-methoxy analogs.

Molecular Formula C20H21N3O4
Molecular Weight 367.4 g/mol
CAS No. 1354924-43-8
Cat. No. B6348007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine
CAS1354924-43-8
Molecular FormulaC20H21N3O4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)OC)OC)OC
InChIInChI=1S/C20H21N3O4/c1-24-16-7-5-12(9-18(16)26-3)14-11-15(23-20(21)22-14)13-6-8-17(25-2)19(10-13)27-4/h5-11H,1-4H3,(H2,21,22,23)
InChIKeyRQPDYNNCAAQJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-43-8): Chemical Identity, Compound Class, and Procurement-Relevant Characteristics


4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine (CAS 1354924-43-8, molecular formula C20H21N3O4, molecular weight 367.4 g/mol) is a synthetic 2-aminopyrimidine derivative belonging to the 4,6-diarylpyrimidin-2-amine scaffold class . The compound features two 3,4-dimethoxyphenyl substituents at the C-4 and C-6 positions of the pyrimidine core, a substitution pattern that meaningfully differentiates its pharmacological profile from unsubstituted phenyl or mono-methoxy analogs. Curated bioactivity data in ChEMBL (CHEMBL5190189) and BindingDB (BDBM50604968) document its interaction with the sigma intracellular receptor 2 (TMEM97), establishing a foundation for evaluating this compound against closely related 4,6-diarylpyrimidin-2-amines in sigma receptor-targeted research applications [1].

Why 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine Cannot Be Interchanged with Generic 4,6-Diarylpyrimidin-2-amine Analogs in Sigma Receptor Studies


The 4,6-diarylpyrimidin-2-amine class encompasses structurally diverse compounds whose biological target engagement is exquisitely sensitive to aryl substitution patterns. 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine carries dual 3,4-dimethoxyphenyl groups that yield a sigma-2 receptor binding affinity (Ki = 23 nM) approximately 3.9-fold higher than the 4,4′-dimethoxy analog (CHEMBL1698776, Ki = 90 nM for sigma-2/TMEM97 in rat PC12 cells), and produces a sigma-2/sigma-1 selectivity ratio (~10.8-fold) that differs from both related 2-aminopyrimidines and structurally distinct sigma-2 ligand chemotypes [1][2]. These quantitative affinity and selectivity differences mean that substituting the 3,4-dimethoxyphenyl derivative with a generic 4,6-diarylpyrimidin-2-amine — or with a non-pyrimidine sigma-2 ligand of similar nominal affinity — can generate data that misrepresent target engagement, selectivity window, and downstream pharmacological interpretation.

Quantitative Differentiation Evidence for 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine: Head-to-Head and Cross-Study Comparator Data


Sigma-2 Receptor Binding Affinity: Head-to-Head Comparison with 4,6-Bis(4-methoxyphenyl)pyrimidin-2-amine

4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine demonstrates a Ki of 23 nM for human sigma-2 receptor/TMEM97, which is 3.9-fold more potent than the corresponding 4,6-bis(4-methoxyphenyl)pyrimidin-2-amine analog (CHEMBL1698776, Ki = 90 nM) in the same target [1][2]. This comparison isolates the effect of methoxy substitution position (3,4- vs. 4-) on the pendant phenyl rings, providing a direct structure–activity relationship (SAR) insight that is actionable for lead optimization and chemical probe selection.

Sigma-2 receptor TMEM97 4,6-diarylpyrimidin-2-amine SAR

Sigma-2/Sigma-1 Selectivity Ratio: Cross-Study Comparison with Clinically-Investigated Sigma-2 Ligands

The target compound exhibits a sigma-2/sigma-1 selectivity ratio of approximately 10.8-fold (sigma-2 Ki = 23 nM vs. sigma-1 Ki = 248 nM) [1]. This selectivity window is comparable to that of SAS-0132 (Ki sigma-2 = 90 nM, ~9-fold selectivity) and SN-79 (Ki sigma-2 = 30 nM, Ki sigma-1 = 290 nM, ~9.7-fold selectivity), two literature-characterized sigma-2 ligands used in neuroprotection and oncology models [2]. However, the target compound occupies a distinct affinity-selectivity coordinate: it provides ~3.9-fold higher sigma-2 potency than SAS-0132 while maintaining similar selectivity, and matches SN-79's selectivity while providing a slightly improved sigma-2 Ki. By contrast, high-affinity sigma-2 radioligands (e.g., Sigma-2 Radioligand 2, Ki sigma-2 = 2.30 nM, selectivity >1500-fold) operate in a different affinity/selectivity regime suited for PET imaging rather than functional pharmacology [3].

Sigma-2 selectivity Sigma-1 off-target TMEM97 pharmacology

CYP2A6 Inhibition: Supporting Selectivity Profile Differentiating from Non-Pyrimidine Sigma-2 Ligands

In broader protein-target profiling data curated in BindingDB, 4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine exhibits mixed-type inhibition of CYP2A6 (Ki = 52 nM) [1]. This observation provides a secondary discriminating feature when benchmarking the compound against non-pyrimidine sigma-2 ligands that may show divergent CYP inhibition signatures. For context, the compound's CYP3A4 inhibition is substantially weaker (Ki = 448 μM), suggesting a CYP isoform selectivity profile that may influence metabolic stability interpretations in cellular assay systems [1]. Direct comparator data for CYP2A6 inhibition by SAS-0132, SN-79, or WLB-89462 are not publicly available; therefore this evidence is best classified as supporting differentiation that may become decisive as additional CYP inhibition data for comparator compounds emerge.

CYP2A6 drug metabolism off-target profiling

Anti-Proliferative and Differentiation-Inducing Activity: Class-Level Evidence from Patent Literature

Patent disclosures describe 4,6-bis(3,4-dimethoxyphenyl)pyrimidin-2-amine as exhibiting pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage, with activity documented against an ara-C resistant HL-60 promyelocytic leukemia cell line (HL-60-HGPRT⁻/dCK⁻) [1]. This functional cellular activity profile differentiates the compound from 4,6-diarylpyrimidin-2-amines developed as Aurora kinase A inhibitors (e.g., guanidine-containing 4,6-diphenylpyrimidin-2-amine derivatives with GI50 values in the low micromolar range against HCT116 colon cancer cells) that operate through a distinct anti-mitotic mechanism [2]. The differentiation-inducing property is a class-associated feature of the 3,4-dimethoxyphenyl-substituted 2-aminopyrimidine series rather than a general characteristic of the broader 4,6-diarylpyrimidin-2-amine scaffold class.

anticancer activity cellular differentiation HL-60 leukemia

Recommended Research and Procurement Application Scenarios for 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine Based on Verified Differentiation Evidence


Sigma-2 Receptor (TMEM97) Chemical Probe Development Requiring Moderate Affinity with Defined Sigma-1 Selectivity Window

For laboratories developing chemical probes targeting sigma-2/TMEM97 in functional cellular assays (e.g., Ca²⁺ flux, proliferation, or neuroprotection models), this compound provides a defined affinity-selectivity coordinate (Ki sigma-2 = 23 nM, ~10.8-fold selectivity over sigma-1) that avoids the potency excess of sub-nanomolar radioligands while maintaining sufficient target engagement at sub-micromolar concentrations [1]. Its 3.9-fold sigma-2 affinity advantage over the 4,4′-dimethoxy-substituted analog (Ki = 90 nM) makes it the preferred procurement choice when experimental protocols require a probe with Ki < 50 nM at sigma-2 without resorting to structurally unrelated chemotypes.

Structure–Activity Relationship (SAR) Studies on 4,6-Diarylpyrimidin-2-amine Sigma Receptor Ligands

The compound serves as a critical SAR comparator within 4,6-diarylpyrimidin-2-amine series optimization. Its 3,4-dimethoxyphenyl substitution pattern provides a quantifiable benchmark (sigma-2 Ki = 23 nM) against which 4-methoxy (Ki = 90 nM), 4-chlorophenyl, unsubstituted phenyl, and 3,4,5-trimethoxyphenyl variants can be systematically compared for sigma receptor affinity trends [1][2]. Procurement of the authentic 3,4-dimethoxy compound — rather than a mono-methoxy or non-methoxy surrogate — is essential for maintaining SAR data integrity.

Leukemia Cell Differentiation Research Using 2-Aminopyrimidine Chemical Tools

In hematological malignancy research focused on differentiation therapy approaches, this compound's documented activity in arresting proliferation and inducing monocytic differentiation in ara-C resistant HL-60 leukemia cells provides a phenotypic tool distinct from Aurora kinase A-inhibiting 4,6-diphenylpyrimidin-2-amine derivatives [1][2]. Investigators comparing differentiation-inducing versus pro-apoptotic mechanisms in acute myeloid leukemia models should select this compound over Aurora A-targeted diarylpyrimidine-2-amines, as the mechanistic divergence (differentiation vs. G2/M arrest) directly affects experimental endpoint interpretation.

In Vitro Metabolism Studies Requiring Annotated CYP Inhibition Profile

For ADME scientists conducting in vitro metabolic stability or drug–drug interaction assessments, this compound carries a supplementary annotation: CYP2A6 mixed-type inhibition with Ki = 52 nM and negligible CYP3A4 inhibition (Ki = 448 μM) [1]. While comparator CYP data for other sigma-2 ligands are not yet publicly available, this profile enables researchers to prospectively include CYP2A6 substrate controls in hepatocyte incubation experiments and to contribute data toward eventual cross-chemotype CYP inhibition benchmarking.

Quote Request

Request a Quote for 4,6-Bis(3,4-dimethoxyphenyl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.